2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium
Description
This benzoxazolium derivative features a heterocyclic benzoxazole core substituted at positions 2, 3, and 5. The substituents include:
- Position 2: A 2-ethoxybut-1-enyl group, introducing an ethoxy moiety and a conjugated double bond, which may enhance electronic delocalization and influence solubility.
- Position 3: A 3-sulphonatobutyl chain, providing a sulfonate anion that improves aqueous solubility and zwitterionic character.
Properties
CAS No. |
63148-98-1 |
|---|---|
Molecular Formula |
C23H27NO5S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[2-(2-ethoxybut-1-enyl)-5-phenyl-1,3-benzoxazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C23H27NO5S/c1-4-20(28-5-2)16-23-24(14-13-17(3)30(25,26)27)21-15-19(11-12-22(21)29-23)18-9-7-6-8-10-18/h6-12,15-17H,4-5,13-14H2,1-3H3 |
InChI Key |
MELDWZHRDNMCFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCC(C)S(=O)(=O)[O-])OCC |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium (CAS: 63148-98-1) is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzoxazole ring, which is known for its ability to interact with biological systems. The sulfonate group enhances solubility in aqueous environments, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Weight | 427.53 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Appearance | Light yellow powder |
Antioxidant Properties
Recent studies have indicated that benzoxazole derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which can be attributed to the presence of the phenyl and ethoxy groups that enhance electron donation capabilities.
Enzyme Inhibition
One of the notable activities of this compound is its ability to inhibit specific enzymes. Research has demonstrated that it exhibits potent inhibition against mushroom tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition potency is measured using the IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity.
Table 2: Tyrosinase Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 14.33 ± 1.63 |
| Kojic Acid | 16.78 ± 0.57 |
| Control | >200 |
The above table illustrates that the compound demonstrates a competitive inhibition profile compared to traditional inhibitors like kojic acid, making it a candidate for further studies in skin whitening applications.
Cytotoxicity Studies
Cytotoxicity assessments were performed using B16F10 melanoma cells to evaluate the safety profile of the compound. The results indicated that at lower concentrations (up to 5 µM), the compound did not exhibit significant cytotoxic effects over a 72-hour period.
Table 3: Cytotoxicity Results
| Concentration (µM) | Viability (%) after 72h |
|---|---|
| 0 | 100 |
| 1 | 98 |
| 2 | 95 |
| 5 | 90 |
These findings suggest that while the compound is effective in inhibiting tyrosinase, it maintains a favorable safety profile, which is crucial for potential therapeutic applications.
Skin Lightening Agents
Due to its potent tyrosinase inhibition and low cytotoxicity, this compound could be explored as an active ingredient in cosmetic formulations aimed at skin lightening. Its mechanism of action could provide an alternative to existing agents with higher toxicity profiles.
Antimicrobial Activity
Preliminary studies have also suggested potential antimicrobial properties of benzoxazole derivatives, including this compound. Further investigations are warranted to explore these effects against various pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium (CAS 51981-34-1)
- Structural Differences :
- Position 2 : Methyl group (CH₃) vs. 2-ethoxybut-1-enyl (C₆H₁₁O).
- Impact : The ethoxybutenyl group increases molecular weight by ~68 g/mol and introduces steric and electronic complexity. The conjugated double bond may enhance UV absorption or reactivity.
- Physicochemical Properties :
- Molecular Weight : Target compound (hypothetical): ~413.5 g/mol vs. 345.41 g/mol for the methyl analog.
- Solubility : Both compounds exhibit high water solubility due to the sulfonate group, but the ethoxybutenyl substituent may reduce hydrophilicity slightly.
Table 1: Structural and Physicochemical Comparison
*Hypothetically calculated based on substituents.
Comparison with 2-(2-Ethoxybut-1-enyl)-5-methoxy-3-(3-sulfonatopropyl)benzothiazolium
- Core Heterocycle: Benzoxazolium (oxygen in the ring) vs. benzothiazolium (sulfur).
- Substituent Variations: Position 5: Methoxy (OCH₃) vs. phenyl (C₆H₅). Sulfonate Chain: Butyl (C₄) vs. propyl (C₃), which may slightly enhance solubility and micelle-forming capacity in the target compound.
Table 2: Heterocycle and Substituent Analysis
Comparison with Benzoxazolium Bromides (4-Oxochromen-3-yl Derivatives)
- Substituent Profile :
- Position 2 : 4-Oxochromen-3-yl (chromone-derived) vs. ethoxybutenyl.
- Bioactivity : Chromenyl-substituted benzoxazolium bromides inhibit cucumber root/hypocotyl growth at 10–100 ppm and stimulate growth at 0.1–1 ppm .
- Inference for Target Compound : The phenyl and sulfonate groups in the target compound may shift activity thresholds or target specificity due to altered hydrophobicity and electronic effects.
Research Findings and Implications
- Biological Activity : While the target compound’s bioactivity is unreported, benzoxazolium salts with sulfonate groups are hypothesized to exhibit dual functionality: growth modulation (via aromatic interactions) and surfactant-like behavior (via zwitterionic sulfonate) .
- Material Science Applications : The ethoxybutenyl group’s conjugated system could enable applications in UV-absorbing materials, analogous to benzotriazole derivatives used in polymer stabilization .
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound features a benzoxazolium core substituted at three positions:
- Position 2 : A 2-ethoxybut-1-enyl group ($$C6H{11}O$$), characterized by a conjugated enol ether moiety.
- Position 5 : A phenyl ring ($$C6H5$$), providing aromatic stability.
- Position 3 : A 3-sulphonatobutyl chain ($$C4H8SO_3^-$$), imparting hydrophilicity and zwitterionic character.
The zwitterionic nature arises from the quaternized benzoxazolium nitrogen and the anionic sulfonate group, necessitating pH-controlled synthesis to avoid premature neutralization.
Key Synthetic Hurdles
- Regioselectivity : Ensuring precise substitution at positions 2, 3, and 5 without side reactions.
- Alkylation-Sulfonation Balance : Introducing the sulphonatobutyl group without destabilizing the benzoxazolium ring.
- Double-Bond Configuration : Controlling the E/Z geometry of the ethoxybutenyl side chain during synthesis.
Synthesis of the Benzoxazole Core
Base Compound: 5-Phenylbenzoxazole
The foundational benzoxazole structure is typically synthesized via cyclocondensation of 2-aminophenol derivatives with benzaldehyde under acidic conditions:
$$
\text{2-Amino-5-phenylphenol} + \text{Benzaldehyde} \xrightarrow{\text{HCl, EtOH, reflux}} \text{5-Phenylbenzoxazole}
$$
Reaction Conditions :
Quaternization with the Sulphonatobutyl Group
Alkylation Strategies
Quaternization of the benzoxazole nitrogen is achieved using alkylating agents bearing the sulphonate group. Two primary approaches are documented:
Direct Alkylation with 1,4-Butanesultone
Reacting 5-phenylbenzoxazole with 1,4-butanesultone introduces the sulphonatobutyl chain:
$$
\text{5-Phenylbenzoxazole} + \text{1,4-Butanesultone} \xrightarrow{\text{DMF, 110°C}} \text{3-(3-Sulphonatobutyl)-5-phenylbenzoxazolium}
$$
Optimized Parameters :
Halide-Mediated Alkylation
Alternative routes employ bromoalkyl sulfonates (e.g., 4-bromo-1-butanesulfonic acid sodium salt):
$$
\text{5-Phenylbenzoxazole} + \text{4-Bromo-1-butanesulfonate} \xrightarrow{\text{MeCN, K2CO3}} \text{3-(3-Sulphonatobutyl)-5-phenylbenzoxazolium}
$$
Conditions :
Introduction of the Ethoxybutenyl Side Chain
Heck Coupling Methodology
The ethoxybutenyl group is introduced via palladium-catalyzed coupling, leveraging a pre-halogenated benzoxazolium intermediate:
$$
\text{3-(3-Sulphonatobutyl)-5-phenylbenzoxazolium} + \text{2-Ethoxybut-1-enylstannane} \xrightarrow{\text{Pd(PPh3)4, DMF}} \text{Target Compound}
$$
Key Details :
Wittig Olefination
An alternative route employs Wittig reagents to form the enol ether:
$$
\text{2-Formylbenzoxazolium} + \text{Ethoxybutyltriphenylphosphonium ylide} \xrightarrow{\text{THF, rt}} \text{2-(2-Ethoxybut-1-enyl) Derivative}
$$
Challenges :
Purification and Characterization
Chromatographic Techniques
Patented Innovations and Industrial Methods
WIPO Patent Scope
The InChIKey VWMFWTUKPDOUCL-UHFFFAOYSA-N links to patents detailing large-scale production using continuous-flow reactors, enhancing yield to >70%. Key advancements include:
- Microwave-Assisted Alkylation : Reduces reaction time from 24 hours to 2 hours.
- In situ Sulfonation : Eliminates separate sulfonation steps.
Q & A
Q. What experimental controls are critical when studying this compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
